Hydromorphone hydrochloride
Description
Historical Chemical Origins and Development
Hydromorphone was first synthesized in Germany and patented in 1923. wikipedia.org It was subsequently introduced to the mass market in 1926 under the brand name Dilaudid. wikipedia.orgfda.gov The development of hydromorphone was part of a broader effort in the early 20th century to create semi-synthetic opioids with different potency and side-effect profiles compared to naturally occurring alkaloids like morphine and codeine. nih.gov Hydromorphone has been available clinically since the 1920s. drugbank.comnih.gov The first FDA-approved product containing hydromorphone hydrochloride was developed by Fresenius Kabi USA and approved in 1984. drugbank.comnih.gov
Derivation within Opioid Alkaloid Chemistry
Hydromorphone is classified as a semi-synthetic opioid because it is manufactured through the chemical modification of a natural opioid alkaloid, specifically morphine. news-medical.netnih.gov The synthesis of hydromorphone from morphine can be achieved through several chemical pathways.
One common method involves a two-step process:
Catalytic Hydrogenation: Morphine is first reduced to dihydromorphine. wikipedia.org
Oxidation: The dihydromorphine is then oxidized to form hydromorphone. A common method for this step is the Oppenauer oxidation, which uses reagents like benzophenone (B1666685) in the presence of potassium tert-butoxide or aluminum tert-butoxide. wikipedia.orggoogle.com
Another synthetic route involves the direct catalytic rearrangement of morphine into hydromorphone. This can be accomplished by reflux heating an alcoholic or acidic aqueous solution of morphine in the presence of a platinum or palladium catalyst. wikipedia.orggoogle.com More advanced methods utilize transition metal complexes, such as rhodium-based catalysts, to perform this isomerization in various solvents, including water. google.comdiva-portal.org
Additionally, biotechnological methods have been explored. Certain bacteria, such as Pseudomonas putida serotype M10, produce an enzyme called morphinone (B1233378) reductase. wikipedia.orgnih.gov This enzyme can catalyze the reduction of the 7,8-unsaturated bond of morphinone (an oxidized derivative of morphine) to yield hydromorphone. nih.govasm.org
Fundamental Chemical Relationship to Morphine Analogues
Hydromorphone is a structural isomer of morphine, meaning they share the same chemical formula (C₁₇H₁₉NO₃) and molecular weight (285.343 g/mol ), but differ in the arrangement of their atoms. wikipedia.org The key structural differences between hydromorphone and its parent compound, morphine, are:
Oxidation of the C-6 Hydroxyl Group: The hydroxyl (-OH) group at carbon-6 on the morphine molecule is replaced by a ketone (=O) group in hydromorphone. drugbank.comnih.gov
Reduction of the C7-C8 Double Bond: The double bond between carbon-7 and carbon-8 in the morphine structure is hydrogenated to a single bond in hydromorphone. drugbank.comnih.gov
These modifications place hydromorphone in the family of phenanthrenes and classify it as a morphinane alkaloid. drugbank.comnih.gov These structural changes significantly influence its chemical properties, resulting in higher lipid solubility compared to morphine. wikipedia.org While structurally similar to morphine, it is also related to other semi-synthetic opioids like hydrocodone (which is derived from codeine) and oxymorphone. news-medical.netwikipedia.org The metabolism of morphine can also produce very small amounts of hydromorphone in the body. wikipedia.org
Data Tables
Table 1: Chemical Identifiers for Hydromorphone
| Identifier | Value |
|---|---|
| IUPAC Name | 4,5-α-Epoxy-3-hydroxy-17-methylmorphinan-6-one |
| CAS Number | 466-99-9 |
| Chemical Formula | C₁₇H₁₉NO₃ |
| Molecular Weight | 285.343 g/mol |
Table 2: Comparison of Structural Features: Morphine vs. Hydromorphone
| Feature | Morphine | Hydromorphone |
|---|---|---|
| Functional Group at C-6 | Hydroxyl (-OH) | Ketone (=O) |
| Bond at C7-C8 | Double Bond | Single Bond |
| Chemical Classification | Natural Opioid Alkaloid | Semi-synthetic Opioid Alkaloid |
| Parent Compound | - | Morphine |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(4R,4aR,7aR,12bS)-9-hydroxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3.ClH/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;/h2,4,10-11,16,19H,3,5-8H2,1H3;1H/t10-,11+,16-,17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHILEZUETWRSHC-NRGUFEMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C(=O)CC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90991291 | |
| Record name | Hydromorphone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90991291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71-68-1 | |
| Record name | Hydromorphone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hydromorphone hydrochloride [USP] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydromorphone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90991291 | |
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| Record name | Hydromorphone hydrochloride | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.693 | |
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| Record name | HYDROMORPHONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Pathways and Precursor Chemistry
Synthesis from Morphine: Comprehensive Methodologies
Morphine serves as the most direct precursor for the synthesis of hydromorphone. The conversion typically involves two main strategies: a two-step process involving hydrogenation followed by oxidation, or a one-step direct catalytic rearrangement. wikipedia.orggoogle.com
Catalytic hydrogenation is a fundamental step in many hydromorphone synthesis routes, either to directly form hydromorphone from morphine in a single step or to produce the key intermediate, dihydromorphine. nih.govgoogle.com
Direct catalytic rearrangement of morphine to hydromorphone can be achieved by heating an acidic or alcoholic solution of morphine with a platinum or palladium catalyst. wikipedia.org This one-step isomerization is also possible using complex rhodium-based catalysts. google.com However, these direct rearrangement processes often result in relatively low yields. google.com
A more common and often higher-yielding approach is the initial hydrogenation of morphine's 7,8-double bond to form dihydromorphine. nih.govgoogle.com This reduction is typically performed using a palladium catalyst. nih.gov Research has explored various catalysts to optimize this conversion, focusing on yield, purity, and minimizing metal contamination. thieme-connect.comresearchgate.net For instance, the use of palladium on porous glass has been shown to produce dihydromorphone hydrochloride from morphine hydrochloride in nearly quantitative yields with low residual palladium levels. thieme-connect.comresearchgate.net Wilkinson's catalyst, a rhodium-based complex, has also been employed for this transformation. google.comthieme-connect.com
| Catalyst | Starting Material | Product | Yield | Key Findings/Notes | Reference |
|---|---|---|---|---|---|
| Palladium on Porous Glass (1 wt% Pd) | Morphine Hydrochloride | Dihydromorphine Hydrochloride | 99% | Low residual palladium (<3 ppm). Reaction at 25°C, 4.14 bar H₂. | thieme-connect.comresearchgate.net |
| Palladium on Carbon (5% or 10%) | Morphine | Dihydromorphine | Excellent | Leaching of the metal resulted in higher residual palladium (>10 ppm). | thieme-connect.comresearchgate.net |
| Wilkinson's Catalyst (chlorotris(triphenylphosphine)rhodium(I)) | Morphine | Hydromorphone | 80% | Direct one-step conversion via rearrangement in refluxing anhydrous methanol. | thieme-connect.com |
The Oppenauer oxidation is the standard method for converting the C-6 hydroxyl group of dihydromorphine into the ketone functional group of hydromorphone. wikipedia.orggoogle.comgoogle.com This reaction typically involves heating the dihydromorphine intermediate with an excess of a ketone, such as benzophenone (B1666685), in the presence of a strong base like aluminum tert-butoxide or potassium tert-butoxide. wikipedia.orggoogle.com
Modifications to the classical Oppenauer oxidation conditions have been developed to improve yields and simplify procedures. A "one-pot" process has been described where the initial hydrogenation of morphine and the subsequent Oppenauer oxidation of the resulting dihydromorphine are performed in the same reaction vessel without isolating the intermediate. google.com This approach improves efficiency by eliminating the need for solvent removal and isolation steps between the two transformations. google.com Furthermore, employing modified Woodward/Rapoport conditions for the Oppenauer oxidation has been reported to yield hydromorphone with a purity of over 99.9% in a 74% yield without requiring additional recrystallization. thieme-connect.comresearchgate.net
Beyond the two-step synthesis, direct rearrangement or isomerization of morphine to hydromorphone offers a more atom-economical, one-step alternative. diva-portal.orggoogle.com These methods rely on transition metal catalysts to facilitate a redox isomerization of the allylic alcohol moiety in morphine's C-ring. diva-portal.org
Catalysts based on platinum, palladium, and rhodium have been utilized for this purpose. google.comdiva-portal.orggoogle.com For example, heating morphine in dilute hydrochloric acid with a hydrogen-activated palladium or platinum catalyst can directly yield hydromorphone. google.comgoogle.com More advanced methods use water-soluble rhodium complexes, which catalyze the isomerization with high efficiency in an aqueous medium. diva-portal.org This approach simplifies product purification, as the hydromorphone product often precipitates from the aqueous solution and can be isolated by simple filtration, leading to high isolated yields and minimizing decomposition that can occur during more laborious purification procedures. diva-portal.org Some patented methods also describe performing the catalytic rearrangement in the substantial absence of externally supplied hydrogen gas. google.com
Modified Oppenauer Oxidation Processes
Precursor Compounds and Intermediate Chemical Transformations
While morphine is a primary starting material, other opium alkaloids, particularly thebaine, serve as crucial precursors in alternative synthetic strategies. These pathways involve unique intermediate compounds and transformations.
Thebaine, a minor constituent of traditional opium poppy but the major alkaloid in certain genetically engineered varieties like Papaver bracteatum, is a valuable starting material for the industrial synthesis of numerous semi-synthetic opioids, including hydromorphone. google.comwikipedia.org Thebaine itself does not possess analgesic properties but contains a reactive diene system that makes it a versatile chemical precursor. wikipedia.org
A common synthetic route from thebaine to hydromorphone proceeds through the intermediate oripavine. cuni.czresearchgate.net Oripavine can be generated from thebaine and is believed to be an intermediate in the natural biosynthesis of morphine in P. somniferum. google.com One patented process describes the selective reduction of the 8,14-double bond of oripavine to generate 8,14-dihydrooripavine, which is then readily converted to hydromorphone via acid hydrolysis. google.comgoogle.com Additionally, biosynthetic platforms using engineered microorganisms, such as Saccharomyces cerevisiae (baker's yeast) or the bacterium Pseudomonas putida M10, have been developed to convert thebaine into various opioids, demonstrating the potential for biotechnological production routes. nih.govacs.orgnih.gov
| Step | Reactant | Reagent(s) | Intermediate/Product | Key Transformation | Reference |
|---|---|---|---|---|---|
| 1 | Oripavine | Diimine (generated in situ) | 8,14-Dihydrooripavine | Selective reduction of the 8,14-double bond. | google.com |
| 2 | 8,14-Dihydrooripavine | Acid Hydrolysis (e.g., HCl) | Hydromorphone | Hydrolysis of the enol ether. | google.comgoogle.com |
Once formed, dihydromorphine is subjected to oxidation to yield hydromorphone. wikipedia.orggoogle.com The conversion of the secondary alcohol at the C-6 position to a ketone is most commonly achieved via the Oppenauer oxidation. google.com Dihydromorphine also has a role in the metabolism of hydromorphone in the body, where it can be formed alongside other metabolites like hydromorphone-3-glucuronide (B1257947). cas.cz In certain biosynthetic systems, such as with the bacterium Pseudomonas putida M10, morphine can be converted to hydromorphone, with dihydromorphine being one of the intermediary metabolites. wikipedia.org
Thebaine as a Biosynthetic Precursor
Optimization of Synthetic Yields and Purity Profiles
The efficient and clean synthesis of hydromorphone is crucial for its pharmaceutical application. Traditional methods often involve harsh reagents and can result in undesirable byproducts. google.com Modern approaches focus on improving conversion efficiency and minimizing impurities through innovative catalytic systems and process optimization.
Several strategies have been developed to improve the yield of hydromorphone from its precursors, primarily morphine. One approach involves the catalytic rearrangement of morphine. For instance, a water-soluble rhodium complex has been shown to efficiently catalyze the isomerization of morphine to hydromorphone in water, allowing for high isolated yields and simplified product isolation through filtration. diva-portal.org This method avoids the use of dried organic solvents and can be scaled up for large-scale production. diva-portal.org
Another strategy focuses on the oxidation of dihydromorphine. An improved process for this conversion has been reported to achieve a 90% yield of this compound by using the HCl salt of dihydromorphine as the reactant. mdpi.com Furthermore, processes for converting oripavine, another morphinan (B1239233) alkaloid, to hydromorphone are being explored as oripavine is a convenient starting material for various semi-synthetic opioids. researchgate.net
The table below summarizes various synthetic strategies and their reported yields.
| Precursor | Method | Key Reagents/Catalysts | Yield | Reference |
| Morphine | Catalytic Isomerization | [Rh(COD)(CH3CN)2]BF4 and 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA) in water | 77% | diva-portal.org |
| Dihydromorphine | Oxidation | HCl salt of dihydromorphine | 90% | mdpi.com |
| Oripavine | Hydrolysis | Hydrochloric acid | 93% | google.com |
| 8,14-Dihydrooripavine | Hydrolysis and Salt Formation | Hydrochloric acid, Ethanol | 82% | google.com |
Ensuring the purity of this compound is critical for its pharmaceutical use. Impurities can arise from starting materials, intermediates, or side reactions during synthesis. Common impurities include unreacted starting materials like morphine, intermediates such as dihydromorphine, and byproducts like 8-hydroxyhydromorphone (B12659315) and bis-hydromorphone. google.com The identification and quantification of these impurities are typically performed using high-pressure liquid chromatography (HPLC). google.com
Strategies to mitigate impurities involve optimizing reaction conditions and purification methods. For example, carrying out the synthesis in the substantial absence of hydrogen gas can lead to novel impurity profiles with lower levels of certain byproducts. google.com Purification of the final product often involves crystallization from a suitable solvent system, such as a mixture of methanol, water, and n-propanol, to reduce impurity levels to within acceptable pharmaceutical limits. google.com The use of specific catalysts and controlled reaction conditions, as seen in the water-based isomerization of morphine, can also minimize the formation of impurities. diva-portal.org
Some known impurities of hydromorphone include:
Hydromorphone EP Impurity A synzeal.com
Hydromorphone EP Impurity B synzeal.com
Hydromorphone EP Impurity C (Morphine) synzeal.com
Hydromorphone EP Impurity D synzeal.com
Norhydromorphone (B170126) nih.gov
Dihydromorphine google.com
8-Hydroxyhydromorphone google.com
Bis-hydromorphone google.com
Strategies for Enhanced Conversion Efficiency
Biocatalytic and Biotechnological Approaches to Synthesis
In recent years, there has been a growing interest in using biological systems for the synthesis of morphinan alkaloids, including hydromorphone. nih.govscielo.br These methods offer the potential for more sustainable and efficient production compared to traditional chemical synthesis. google.comnih.gov
Enzymes play a crucial role in the biosynthesis of morphinan alkaloids in plants like the opium poppy (Papaver somniferum). mdpi.com Researchers are harnessing these natural catalysts to develop biocatalytic routes for producing hydromorphone and other opioids. nih.gov
A key enzyme in this context is morphinone (B1233378) reductase, originally discovered in the bacterium Pseudomonas putida M10. google.comnih.govasm.org This NADH-dependent enzyme catalyzes the reduction of the 7,8-unsaturated bond of morphinone and codeinone (B1234495) to produce hydromorphone and hydrocodone, respectively. google.comnih.govasm.org This enzyme has significant potential as a biocatalyst for the industrial synthesis of these valuable pharmaceuticals. google.comnih.gov The combination of morphine dehydrogenase (which oxidizes morphine to morphinone) and morphinone reductase from P. putida M10 provides a direct enzymatic pathway from morphine to hydromorphone. rsc.org
Chemoenzymatic approaches, which combine chemical and enzymatic steps, are also being developed. For instance, a chemoenzymatic synthesis of both enantiomers of hydromorphone has been reported, utilizing toluene (B28343) dioxygenase-derived chiral building blocks. rsc.org
Metabolic engineering of microorganisms like Escherichia coli and the yeast Saccharomyces cerevisiae offers a promising platform for the de novo synthesis of morphinan alkaloids from simple sugars. nisr.or.jpnih.gov This involves introducing the genes for the entire biosynthetic pathway from plants and other organisms into the microbial host.
Engineered yeast strains have been developed that can convert thebaine, a key precursor, into various opioids, including hydromorphone. nih.gov These strains express a combination of genes from P. somniferum and P. putida M10. nih.gov By optimizing gene copy number, co-substrate supply, and fermentation conditions, researchers have been able to produce up to 1 mg/L of hydromorphone in bench-scale fermentations. nih.gov
Similarly, recombinant E. coli has been used for the biotransformation of morphine to hydromorphone. nih.gov Co-culture systems, where different microbial strains are used to carry out different steps of the biosynthetic pathway, are also being explored to improve the efficiency of alkaloid production. pnas.orgfrontiersin.org While the titers achieved so far are often lower than those from plant extraction or chemical synthesis, the continuous development of synthetic biology tools holds promise for making microbial production of hydromorphone and other opioids commercially viable in the future. nih.govplos.orgresearchgate.net
Molecular Pharmacology and Receptor Interaction Mechanisms
Opioid Receptor Binding Dynamics
Hydromorphone's principal therapeutic activity, analgesia, is derived from its action as a pure opioid agonist. fda.gov It exerts its effects by binding to and activating opioid receptors, which are G-protein coupled receptors found predominantly in the brainstem and medial thalamus. painphysicianjournal.com
Hydromorphone is a potent agonist at the mu-opioid receptor (MOR), which is the primary target for its analgesic effects. drugbank.compainphysicianjournal.comnih.gov The interaction with MOR is responsible for supraspinal analgesia, euphoria, and sedation. painphysicianjournal.com Atomistic descriptions from molecular dynamics simulations indicate that hydromorphone binds to the MOR, forming a water-mediated hydrogen bond with the residue His297. researchgate.netnih.gov
The binding affinity of hydromorphone to the MOR is high, with reported Ki values (a measure of affinity, where a lower value indicates stronger binding) in the sub-nanomolar to low nanomolar range. Studies have reported Ki values such as 0.3654 nM and 0.6 nM. nih.govresearchgate.netoup.com In a comparative study, hydromorphone was categorized among opioids with a Ki less than 1 nM, indicating a very high affinity for the human MOR. researchgate.netzenodo.org The rank order of MOR binding affinities often places hydromorphone as having a higher or equivalent affinity to morphine. nih.govplos.org For instance, one study cited the following rank order: buprenorphine > hydromorphone = oxymorphone > morphine. nih.govplos.org
Hydromorphone is considered a lower analgesic efficacy opioid agonist, with a calculated τ value of 35, similar to morphine. nih.gov This is in contrast to higher efficacy agonists like etorphine. nih.gov Despite this, it is a potent analgesic. nih.govvirginia.edu
Table 1: Hydromorphone Mu-Opioid Receptor (MOR) Binding Affinity
| Parameter | Value | Reference |
|---|---|---|
| Ki | 0.3654 nM | researchgate.net |
| Ki | 0.6 nM | nih.gov |
| Ki | < 1 nM | researchgate.netzenodo.org |
Hydromorphone also interacts with the delta-opioid receptor (DOR), though generally with a lower affinity than for the MOR. drugbank.commdpi.com It is described as a partial agonist at the DOR. drugbank.comdrugbank.com One study found that hydromorphone displayed partial agonist activity at the DOR, with an efficacy of 83.0%. plos.org However, other research has indicated that it has a minor affinity for this receptor. drugbank.comvirginia.edu The binding affinity for DOR is notably lower than for MOR, with one study showing a Ki of 306 nM. plos.org This suggests that while there is an interaction, the primary effects of hydromorphone are not mediated through the DOR. drugbank.com
Hydromorphone's interaction with the kappa-opioid receptor (KOR) is also considered to be of minor affinity. drugbank.com It is classified as an agonist at the KOR. drugbank.com Research indicates that hydromorphone displays clear partial agonist activity at the KOR, with low potency that favors MOR selectivity. plos.org Some studies suggest it has no effect at the kappa receptors. virginia.edu The binding affinity for KOR is significantly lower than for MOR, with one study reporting a Ki of 1860 nM. plos.org
Current research indicates that hydromorphone does not have a significant binding affinity for the nociceptin (B549756) receptor (NOP), also known as the opioid-receptor-like 1 (ORL1) receptor. nih.govplos.orgnih.gov A comprehensive screening of various opioids against a panel of pain-related receptors found no detectable binding of hydromorphone to the NOP receptor. nih.govplos.org
Interestingly, recent pharmacological screenings have revealed a previously unreported interaction between hydromorphone and the cannabinoid receptor type 1 (CB1). nih.gov Hydromorphone has been shown to exhibit low potency partial agonist activity at the CB1 receptor. nih.govplos.org This finding suggests a potential for cross-talk between the opioid and cannabinoid systems in mediating the effects of hydromorphone. nih.gov The CB1 receptor system is known to be involved in anti-nociception, and its interaction with the opioid system can be synergistic. nih.govnih.gov
The sigma-1 receptor (σ1R) is an intracellular chaperone protein that has been implicated in pain modulation. nih.govplos.org While initially classified as an opioid receptor, it is now known to be a distinct entity. mdpi.comfrontiersin.org Comprehensive screening studies have shown that hydromorphone does not exhibit significant binding to the sigma-1 receptor. nih.govplos.org This lack of interaction distinguishes it from other opioids like hydrocodone and tapentadol (B1681240), which have been found to bind to this receptor. nih.govplos.org
Monoamine Transporter (NET/SERT/DAT) Interactions
Comprehensive pharmacological screenings have been conducted to determine the interaction of various clinically relevant opioids with monoamine transporters, including the norepinephrine (B1679862) transporter (NET), serotonin (B10506) transporter (SERT), and dopamine (B1211576) transporter (DAT). plos.orgplos.org Research using human transporter-transfected cells indicates that hydromorphone does not inhibit either the SERT or the NET. nih.govresearchgate.net Further studies screening hydromorphone against a panel of pain-related receptor targets confirmed a lack of significant interaction with these monoamine transporters. plos.org While some synthetic opioids, like tramadol (B15222) and tapentadol, derive part of their analgesic effect from inhibiting NET and SERT, this mechanism is not associated with hydromorphone. plos.orgnih.gov
A 2019 study published in PLOS ONE screened nine clinically relevant opioids and found that hydromorphone, along with morphine and several others, did not demonstrate inhibitory activity at the NET or SERT. plos.orgnih.gov This distinguishes its mechanism from opioids that have a dual action on both opioid receptors and monoamine reuptake.
Table 1: Hydromorphone Interaction with Monoamine Transporters
| Transporter | Interaction | Finding |
| NET (Norepinephrine Transporter) | No | Did not inhibit the transporter. nih.govresearchgate.net |
| SERT (Serotonin Transporter) | No | Did not inhibit the transporter. nih.govresearchgate.net |
| DAT (Dopamine Transporter) | No significant interaction | Studies did not report significant binding or inhibition. plos.orgplos.org |
Intracellular Signaling Cascades
The analgesic effects of hydromorphone are initiated by its binding to opioid receptors, which triggers a cascade of intracellular events.
Hydromorphone is a potent and relatively selective agonist for the mu-opioid receptor (MOR), a class of G-protein coupled receptors (GPCRs). cancer.govpfizer.com The binding of hydromorphone to the mu-opioid receptor induces a conformational change in the receptor. patsnap.com This change stimulates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated G-protein complex, specifically on the Gα subunit. cancer.govnih.gov This exchange leads to the dissociation of the Gα subunit from the Gβγ dimer, allowing both components to interact with downstream effector proteins and modulate their activity. pdr.net
Following activation, the Gα subunit of the G-protein, typically of the inhibitory Gαi/o family, interacts with and inhibits the enzyme adenylate cyclase. cancer.govnih.gov Adenylate cyclase is responsible for the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger in cellular signaling. patsnap.comescholarship.org The inhibition of adenylate cyclase by the activated Gα subunit leads to a significant reduction in the intracellular concentration of cAMP. cancer.govpatsnap.comnih.gov This decrease in cAMP levels is a key step in the signal transduction pathway that mediates the effects of hydromorphone. patsnap.comepmonthly.com
The reduction in intracellular cAMP levels has direct consequences on the activity of various ion channels. cancer.gov
Potassium Channels : Decreased cAMP levels lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. cancer.govnih.gov The efflux of potassium ions (K+) out of the neuron causes hyperpolarization of the cell membrane. patsnap.com This hyperpolarized state increases the threshold required to generate an action potential, thereby reducing neuronal excitability. cancer.govpatsnap.com
Calcium Channels : Hydromorphone's activation of opioid receptors also leads to the inhibition of N-type voltage-gated calcium channels. cancer.govpdr.net This action, mediated by the G-protein complex, prevents the influx of calcium ions (Ca2+) into the presynaptic nerve terminal. patsnap.comnih.gov
The inhibition of voltage-gated calcium channels is critical to hydromorphone's effect on neurotransmission. cancer.gov The influx of calcium into the presynaptic terminal is an essential step for the fusion of neurotransmitter-containing vesicles with the cell membrane and their subsequent release into the synaptic cleft. By blocking this calcium entry, hydromorphone effectively reduces the release of a variety of neurotransmitters. cancer.govnih.gov This includes key nociceptive neurotransmitters such as Substance P and glutamate. cancer.govpatsnap.com Additionally, the release of other neurotransmitters and hormones, including GABA, vasopressin, somatostatin, insulin, and glucagon, can be inhibited. nih.govsmpdb.ca
Modulation of Ion Channel Activity: Potassium and Calcium Channels
Structure-Activity Relationships (SAR) at the Molecular Level
The chemical structure of hydromorphone is closely related to that of morphine, but with key modifications that significantly enhance its potency. drugbank.comwikipedia.org
Hydromorphone is a semi-synthetic derivative of morphine, specifically a hydrogenated ketone. nih.gov Its structure is derived from morphine through two principal changes:
The hydroxyl group (-OH) at the C-6 position of the morphine molecule is oxidized to a carbonyl group (C=O). drugbank.com
The double bond between carbon 7 and carbon 8 is saturated (removed). drugbank.comnih.gov
These structural modifications result in hydromorphone having a significantly higher binding affinity for the mu-opioid receptor and greater analgesic potency compared to morphine. drugbank.com Despite the absence of the C-6 hydroxyl group, it is still classified within the phenanthrene (B1679779) family of opioids. drugbank.comnih.gov The replacement of the 6-ketone group with a methylene (B1212753) group can produce a compound that is 80 times more potent than morphine, highlighting the critical role of this position in the molecule's activity. wikipedia.org
Table 2: Structural and Activity Comparison: Morphine vs. Hydromorphone
| Feature | Morphine | Hydromorphone | Impact of Modification |
| Structure at C-6 | Hydroxyl (-OH) | Carbonyl (C=O) | Contributes to increased potency. drugbank.com |
| Bond at C7-C8 | Double Bond | Single Bond | Enhances receptor binding and stability. drugbank.comnih.gov |
| Relative Potency | Baseline | 5-7 times more potent than morphine. avma.org | Structural changes lead to higher affinity and efficacy. drugbank.com |
Impact of Chemical Modifications on Receptor Affinity and Efficacy
The molecular structure of hydromorphone, a hydrogenated ketone of morphine, is key to its pharmacological profile. drugbank.comwikipedia.org Its structure differs from morphine in two primary ways: the hydroxyl group at carbon 6 is oxidized to a carbonyl group, and the double bond between carbons 7 and 8 is saturated. drugbank.comoup.com These modifications result in a higher lipid solubility and an increased ability to cross the blood-brain barrier compared to morphine. wikipedia.orgoup.com
Studies on the structure-activity relationship (SAR) of opioids demonstrate that specific chemical moieties significantly influence receptor binding and efficacy. The O-demethylation of opioids with a methoxyl group at position 3, such as the conversion of hydrocodone to its metabolite hydromorphone, drastically enhances mu-receptor binding affinity. nih.gov Research using rat brain homogenates showed that hydromorphone (Ki = 0.6 nM) has a much stronger binding affinity for the mu-receptor than its parent compound hydrocodone (Ki = 19.8 nM). nih.gov
Further research into modifying the hydromorphone structure has revealed the critical role of the N-substituent on the nitrogen atom. By synthesizing and evaluating various N-substituted analogs of norhydromorphone (B170126) (the N-demethylated core of hydromorphone), researchers have been able to modulate receptor selectivity and functional activity. mdpi.com For instance, attaching different phenethyl groups to the nitrogen atom can create bifunctional opioids that interact with both MOR and DOR. mdpi.com One such analog, N-p-chloro-phenethylnorhydromorphone, was found to be a potent partial agonist at MOR and a full, potent agonist at DOR. mdpi.com
The nature of the N-substituent can dramatically alter the compound's profile from an agonist to an antagonist. For example, in a study of norhydromorphone analogs, an N-cyanomethyl derivative acted as a partial MOR agonist, whereas extending the carbon chain to an N-cyanopropyl group resulted in a MOR antagonist. mdpi.com These findings underscore how subtle changes to the N-substituent can "wag the dog," profoundly altering the message delivered to the opioid receptor. mdpi.com
Comparative Molecular Analysis with Other Opioid Analogues
When compared to other clinically relevant opioids, hydromorphone demonstrates a distinct profile of receptor affinity and efficacy. It is consistently ranked as a high-affinity MOR agonist. researchgate.netplos.org The structural modifications from its parent compound, morphine, result in a significantly more potent molecule. drugbank.com
Multiple studies confirm that hydromorphone has a higher binding affinity for the mu-opioid receptor than morphine. nih.govfrontiersin.org One study reported the inhibitory constant (Ki) for hydromorphone as 0.6 nM, compared to 1.2 nM for morphine, indicating stronger binding for hydromorphone. nih.gov Another analysis found the binding affinity of hydromorphone to be approximately three times greater than that of morphine. frontiersin.org A comprehensive screening of various opioids established a rank order of MOR binding affinity as: buprenorphine > hydromorphone = oxymorphone > morphine > oxycodone > hydrocodone > tapentadol > tramadol. plos.org Similarly, a separate assessment categorized hydromorphone among opioids with the highest binding affinity (Ki < 1 nM), alongside buprenorphine, oxymorphone, and sufentanil. pharmgkb.org
In computational molecular docking studies, which predict the binding energy between a ligand and a receptor, hydromorphone and its close analogue oxymorphone showed a strong binding energy of -8.39. nrfhh.com This was stronger (i.e., a more negative value) than many other opioids, although not as strong as buprenorphine (-9.10). nrfhh.com
While hydromorphone exhibits high binding affinity, its efficacy—the ability to produce a maximum response upon binding—is considered lower than that of some other opioids. drugbank.com An analysis using an operational model of agonism determined the apparent analgesic efficacy (τ, tau) of hydromorphone to be 35. drugbank.com This value suggests that hydromorphone is a lower analgesic efficacy opioid agonist compared to others, which has implications for the development of tolerance. drugbank.com Despite its high affinity, hydromorphone did not produce any change in mu-opioid receptor density in the spinal cord after chronic administration in mice, a contrast to some higher efficacy opioids. drugbank.com
Metabolic Transformations and Metabolite Characterization
Primary Metabolic Pathways: Glucuronidation
Glucuronidation represents the main route of hydromorphone metabolism, leading to the formation of hydromorphone-3-glucuronide (B1257947) (H3G). nih.govdrugbank.com This process is catalyzed by UDP-glucuronosyltransferase enzymes, particularly UGT2B7 and to a lesser extent, UGT1A3. drugbank.comajmc.com The resulting glucuronide conjugate is the most abundant metabolite found in plasma and is predominantly excreted in the urine. nih.govpainphysicianjournal.com In fact, a significant portion, up to 62%, of an initial dose undergoes this first-pass hepatic metabolism. drugbank.com
Hydromorphone is metabolized in the liver via conjugation to form hydromorphone-3-glucuronide (H3G). nih.govucsf.edu This metabolite is considered active, possessing neuroexcitatory properties. ucsf.edu Studies in animal models have indicated that H3G can induce behaviors such as allodynia, myoclonus, and seizures. researchgate.net While H3G lacks analgesic effects, its neuroexcitatory potential is a significant characteristic. painphysicianjournal.comresearchgate.net In fact, research suggests that H3G may be a more potent neuro-excitant than morphine-3-glucuronide (B1234276) (M3G), a structurally similar metabolite of morphine. researchgate.net The accumulation of H3G in the central nervous system, particularly with chronic high-dose administration of hydromorphone, is thought to be responsible for these neuroexcitatory effects. researchgate.net
A key distinction in the metabolic profiles of hydromorphone and morphine lies in their glucuronidated metabolites. While both opioids undergo extensive glucuronidation, morphine is metabolized to both morphine-3-glucuronide (M3G) and morphine-6-glucuronide (B1233000) (M6G). nih.gov M6G is an active metabolite with potent analgesic properties. nih.gov In contrast, hydromorphone does not form an active 6-glucuronide metabolite. nih.gov Its primary glucuronide metabolite is H3G, which, like M3G, is associated with neuroexcitatory effects rather than analgesia. nih.govnsw.gov.au This absence of a 6-glucuronide metabolite with analgesic activity is a critical differentiator in the pharmacology of hydromorphone compared to morphine.
Formation and Properties of Hydromorphone-3-Glucuronide (H3G)
Minor Metabolic Pathways
While glucuronidation is the primary metabolic route, hydromorphone also undergoes metabolism through minor pathways, including transformations by the cytochrome P450 (CYP) enzyme system and reduction reactions. tandfonline.com
A minor portion of hydromorphone metabolism is mediated by the cytochrome P450 system, specifically through N-demethylation to form norhydromorphone (B170126). tandfonline.com In vitro studies using human liver microsomes have identified CYP3A4 and, to a lesser extent, CYP2C9 as the primary enzymes responsible for this conversion. tandfonline.compharmgkb.org Recombinant CYP3A4, CYP3A5, CYP2C9, and CYP2D6 have all demonstrated the ability to catalyze the formation of norhydromorphone. tandfonline.compharmgkb.org The contribution of each enzyme to the formation of norhydromorphone can vary between individuals due to genetic differences in enzyme expression. tandfonline.com
Hydromorphone can also be metabolized via the reduction of its 6-keto group, leading to the formation of dihydromorphine and dihydroisomorphine (B163098). oup.comfda.gov These metabolites are produced in smaller quantities compared to H3G. oup.com In vitro studies with human liver microsomes have shown the formation of dihydroisomorphine from hydromorphone. tandfonline.compharmgkb.org Further metabolism of these reduction metabolites can occur through conjugation, resulting in compounds such as dihydroisomorphine-6-glucuronide. fda.govhpra.ie
Cytochrome P450 (CYP)-Mediated Transformations (e.g., norhydromorphone generation)
Species-Specific Metabolic Considerations (e.g., avian models)
The metabolic fate of hydromorphone hydrochloride exhibits notable variations across different species, with dedicated research providing insights into its transformation, particularly in avian models. These studies are crucial as direct extrapolation of metabolic data from mammals to avian species can be inappropriate, highlighting the need for species-specific pharmacokinetic investigations. avma.org
In avian species, a primary metabolite identified is hydromorphone-3-glucuronide (H3G). nih.govresearchgate.net The identification of H3G in birds suggests a metabolic pathway for hydromorphone that is similar to that observed in mammals. nih.govresearchgate.net A study on great horned owls (Bubo virginianus) was the first to formally document the presence of H3G in an avian species. nih.govresearchgate.netavma.org In these owls, H3G was detected shortly after both intravenous (IV) and intramuscular (IM) administration of this compound. nih.govresearchgate.net Similarly, this metabolite was found in all great horned owls at 30 minutes post-administration via both routes and remained at measurable plasma concentrations for up to 12 hours. avma.org The quantifiable levels of H3G in great horned owls point towards a metabolic profile that may be comparable to mammals. avma.org In veterinary medicine, H3G has also been documented in horses. avma.org
Pharmacokinetic studies in various avian species have revealed differences in how they process hydromorphone. For instance, the elimination half-life of hydromorphone in orange-winged Amazon parrots (Amazona amazonica) was found to be longer than that in cockatiels (Nymphicus hollandicus) and American kestrels (Falco sparverius). avma.org While pharmacokinetic parameters for hydromorphone in great horned owls were comparable to other bird species, certain differences from mammals were noted. avma.org These pharmacokinetic variations underscore the importance of species-specific studies rather than relying on allometric scaling from mammals. avma.org
Research in American kestrels indicated that after a single dose, plasma concentrations of hydromorphone were detectable for up to 6 hours but not at 9 hours. nih.gov Further studies were suggested to explore the effects of different doses and administration routes on the pharmacokinetics of hydromorphone and its metabolites in this species. nih.govresearchgate.net While hydromorphone metabolism to H3G is a key pathway, it is also known that in some animal species, morphine can be metabolized to hydromorphone, although this is not a primary pathway in humans. oup.com
The formation of 3-glucuronide metabolites is a significant aspect of both morphine and hydromorphone metabolism. nih.gov In rats, these metabolites, such as morphine-3-glucuronide (M3G) and H3G, have been associated with neuroexcitatory effects. nih.gov The presence of H3G in avian species suggests that similar considerations might be relevant, although this requires further investigation in these species. avma.org The metabolism of hydromorphone has not been extensively studied in all veterinary species, such as swine, but the potential for the formation of H3G is recognized. nih.gov
The following table provides a comparative overview of key pharmacokinetic parameters of hydromorphone in different avian species, illustrating the species-specific variations.
| Parameter | Great Horned Owl (Bubo virginianus) | Orange-winged Amazon Parrot (Amazona amazonica) | American Kestrel (Falco sparverius) |
| Metabolite Identified | Hydromorphone-3-glucuronide (H3G) nih.gov | Not specified in provided results | Metabolites not specified, but further study recommended nih.gov |
| Elimination Half-life (IM) | 1.62 ± 0.36 hours nih.govresearchgate.net | 1.74 hours avma.org | 1.26 hours avma.orgnih.govresearchgate.net |
| Elimination Half-life (IV) | 1.35 ± 0.59 hours nih.govresearchgate.net | 1.45 hours avma.org | 1.25 hours nih.govresearchgate.net |
| Bioavailability (IM) | 170.8 ± 37.6% nih.govresearchgate.net | 97.6% avma.org | 75% nih.govresearchgate.net |
| Time to Max. Plasma Conc. (IM) | 13 minutes nih.govresearchgate.net | 17 minutes avma.org | 5 minutes nih.govresearchgate.net |
| Max. Plasma Concentration (IM) | 225.46 ± 0.2 ng/mL nih.govresearchgate.net | 179.1 ng/mL avma.org | 112.1 ng/mL nih.govresearchgate.net |
Analytical Methodologies for Research and Quality Control
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For hydromorphone hydrochloride, several chromatographic methods have been developed and validated to meet the stringent requirements of regulatory bodies and research applications.
High-Performance Liquid Chromatography (HPLC) Development and Validation
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of this compound in various formulations. tandfonline.comtandfonline.com Stability-indicating HPLC methods are particularly important as they can distinguish the intact drug from its degradation products. tandfonline.comnih.gov These methods are crucial for assessing the shelf-life and storage conditions of pharmaceutical products. ijpc.com
The development of a robust HPLC method involves a systematic process of selecting the appropriate stationary phase (column), mobile phase composition, and detector. Reversed-phase chromatography, using a C18 column, is a common approach for hydromorphone analysis. tandfonline.comresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. tandfonline.comresearchgate.net Ion-pairing reagents, such as sodium dodecyl sulphate, can be added to the mobile phase to improve the retention and separation of the highly polar hydromorphone molecule. researchgate.net
Method validation is a critical step to ensure the reliability of the analytical data. This process involves demonstrating the method's linearity, precision, accuracy, specificity, and robustness. nih.govresearchgate.net Linearity is established by analyzing a series of standards of known concentrations and confirming that the detector response is proportional to the concentration. tandfonline.comresearchgate.net Accuracy is determined by spiking a placebo with a known amount of the drug and measuring the recovery. tandfonline.com Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) studies. nih.gov Specificity is demonstrated by the method's ability to resolve hydromorphone from its potential impurities and degradation products. nih.gov
Table 1: Example of HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile and aqueous buffer with an ion-pair reagent |
| Detector | UV at 230 nm or 280 nm tandfonline.comresearchgate.net |
| Flow Rate | Typically 1.0 mL/min |
| Injection Volume | 5-20 µL researchgate.netoup.com |
Liquid Chromatography–Mass Spectrometry (LC-MS/MS) Applications
For applications requiring higher sensitivity and selectivity, such as the analysis of hydromorphone in biological matrices like plasma, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. researchgate.netforensicresources.orgnih.gov This powerful technique combines the separation capabilities of LC with the mass-analyzing capabilities of a tandem mass spectrometer, allowing for the quantification of hydromorphone at very low concentrations. researchgate.netnih.govsemanticscholar.org
LC-MS/MS methods are developed to be rapid, sensitive, and specific. researchgate.net Sample preparation for biological samples often involves solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte. researchgate.netwa.gov The use of a stable isotope-labeled internal standard, such as hydromorphone-D3, is common to correct for any variability during sample preparation and analysis. nih.gov
The validation of LC-MS/MS methods follows similar principles to HPLC validation but with additional considerations for matrix effects. oup.com The calibration curve for hydromorphone in plasma is typically linear over a wide range, for instance, from 0.3 to 20 ng/mL. nih.gov The lower limit of quantification (LLOQ) can be as low as 0.01 ng/mL, demonstrating the exceptional sensitivity of this technique. nih.gov
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Hydromorphone in Human Plasma
| Parameter | Value |
|---|---|
| Linearity Range | 0.3–20 ng/mL nih.gov |
| Lower Limit of Quantification (LLOQ) | 0.3 ng/mL nih.gov |
| Limit of Detection (LOD) | 0.001 ng/mL nih.gov |
| Intra- and Inter-assay Error | < 16% nih.gov |
Method Development for Impurity Profiling and Quantification
Ensuring the purity of this compound is paramount for its safe use. Analytical methods are therefore developed to detect and quantify any potential impurities. These impurities can originate from the synthetic process or from degradation of the drug substance over time. google.comspectrumchemical.com The United States Pharmacopeia (USP) provides guidelines for controlling impurities in drug products. fda.gov
HPLC methods are often employed for impurity profiling. google.com These methods must be able to separate hydromorphone from its known related compounds, such as morphine, dihydromorphine, and morphinone (B1233378). google.com The development of such methods can be challenging due to the structural similarity of these compounds. google.com Isocratic HPLC methods using ion-pair chromatography have been successfully developed to achieve the required resolution between these analytes. google.com
The validation of these methods includes demonstrating the ability to detect and quantify impurities at very low levels, often as a percentage of the main hydromorphone peak. google.com For instance, methods have been validated to quantify morphinone at a level of 0.04% relative to a 0.5 mg/mL hydromorphone solution. google.com The presence of certain impurities, like hydrocodone, can also be an indicator of the manufacturing process of other opioids, such as oxycodone. mayocliniclabs.com
Spectrometric Detection Methods
Spectrometric detectors are integral components of modern analytical instruments, providing the means to visualize and quantify the separated components from a chromatographic system.
Ultraviolet (UV) Detection Principles
Ultraviolet (UV) detection is a common and robust detection method used in HPLC analysis of this compound. tandfonline.comnih.govmdpi.com This technique is based on the principle that molecules with chromophores, such as the aromatic ring in the hydromorphone structure, absorb light in the UV region of the electromagnetic spectrum.
The amount of UV light absorbed is directly proportional to the concentration of the analyte, a relationship described by the Beer-Lambert law. For hydromorphone, detection is typically performed at a wavelength of 230 nm or 280 nm. researchgate.netoup.com A simple UV detector can be used for routine quality control, while a photodiode array (PDA) detector offers the advantage of acquiring the entire UV spectrum of the eluting peak, which can aid in peak identification and purity assessment. google.com
Electrospray Ionization-Mass Spectrometry (ESI-MS) Applications
Electrospray Ionization (ESI) is a soft ionization technique that is commonly coupled with liquid chromatography to generate ions from the eluting analytes for mass spectrometric analysis. semanticscholar.orgnih.gov In the context of hydromorphone analysis, ESI-MS is a powerful tool for both qualitative and quantitative purposes. nih.govresearchgate.net
In positive ESI mode, hydromorphone is readily protonated to form the [M+H]⁺ ion, which has a mass-to-charge ratio (m/z) of 286.2. nih.gov This precursor ion can then be subjected to fragmentation in a tandem mass spectrometer (MS/MS) to produce characteristic product ions. For hydromorphone, a common product ion monitored is at m/z 185. nih.gov This transition from the precursor ion to the product ion is highly specific and is used for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), which provides excellent sensitivity and selectivity for quantification. nih.govsemanticscholar.org
ESI-MS is particularly valuable for analyzing complex biological samples where trace amounts of hydromorphone need to be detected. nih.govresearchgate.net The technique has been successfully applied in pharmacokinetic studies to determine the concentration of hydromorphone in human plasma. nih.gov
Limits of Detection (LOD) and Quantification (LOQ)
Stability-Indicating Analytical Methods
A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the concentration of the active pharmaceutical ingredient (API) due to degradation over time. These methods are essential for determining the shelf-life and storage conditions of pharmaceutical products.
Several stability-indicating HPLC methods have been developed for this compound. tandfonline.comtandfonline.com One such method was able to separate hydromorphone from its degradation products in photodegraded samples. tandfonline.comtandfonline.com Another study evaluated the stability of this compound solutions in plastic syringes and found that the drug remained stable for 60 days at 4°C and 23°C, with concentrations remaining at 95% or greater. nih.gov However, freezing the solution led to an increase in microparticulate content. nih.gov
A study on the stability of hydromorphone mixed with bupivacaine (B1668057) showed photolytic degradation of hydromorphone. nih.gov Research on the long-term stability of hydromorphone in human plasma found it to be stable for an extended period when stored frozen. semanticscholar.org Another study showed that a 100 mcg/mL dilution of hydromorphone in 0.9% sodium chloride was stable for at least 50 days at room temperature in polypropylene (B1209903) syringes. mdpi.com
These studies highlight the importance of using validated stability-indicating methods to ensure the quality and efficacy of this compound formulations throughout their shelf life.
Formulation Science and Physicochemical Stability
Chemical Stability in Solution and Admixtures
Hydromorphone hydrochloride, a potent semi-synthetic opioid analgesic, is frequently administered in solution, often in combination with other therapeutic agents. Ensuring its chemical stability under various storage and administration conditions is paramount for patient safety and therapeutic efficacy.
Degradation Pathways and Mechanisms
The chemical structure of hydromorphone, a hydrogenated ketone derivative of morphine, makes it susceptible to certain degradation pathways. Unlike morphine, which has a hydroxyl group at carbon 6, hydromorphone possesses a carbonyl group at this position and lacks a double bond between carbons 7 and 8. drugbank.com This structural difference influences its stability profile.
One identified degradation pathway for hydromorphone involves photolytic degradation. nih.gov Exposure to UV light can lead to the formation of degradation products. nih.gov Additionally, while the replacement of the hydroxyl group with a carbonyl group at C-6 makes hydromorphone less susceptible to dehydration reactions compared to compounds like naloxone, the potential for other degradation reactions remains. tandfonline.com
Influence of pH, Temperature, and Light on Stability
The stability of this compound in solution is significantly influenced by pH, temperature, and exposure to light.
pH: Studies have shown that this compound is more stable in acidic to neutral conditions. Alkaline conditions can lead to significant degradation, especially when combined with heat. cjhp-online.ca For instance, heating acidic solutions of hydromorphone resulted in some degradation, while heating in alkaline conditions produced significantly more degradation. cjhp-online.ca The pH of solutions containing this compound tends to remain relatively stable over time, with only slight changes observed in various studies. cjhp-online.canih.gov
Temperature: Elevated temperatures can accelerate the degradation of this compound. While stable for extended periods at refrigerated (4°C to 6°C) and room temperatures (22°C to 25°C), degradation increases at higher temperatures like 35°C and 50°C. tandfonline.comcjhp-online.canih.gov One study found that after 8 weeks of storage in patient-controlled analgesia (PCA) injectors at various temperatures, the concentration of hydromorphone remained above 95% of the initial value. nih.gov However, at 16 and 34 weeks, the concentration decreased to 92-96% and 86-88%, respectively. nih.gov Another study demonstrated that hydromorphone remained stable when exposed to extremes of hot and cold over a four-week period. tandfonline.com
Light: Exposure to light, particularly UV light, can cause degradation of this compound. nih.gov Therefore, it is recommended to protect solutions from light during storage. nih.govfda.govfda.gov Studies have shown that this compound is chemically stable for at least 24 hours at 25°C when protected from light in common large-volume parenteral solutions. fda.govfda.gov A slight yellowish discoloration may develop in some solutions, but this has not been associated with a loss of potency. fda.gov
Compatibility with Co-Formulated Agents (e.g., other opioids, antiemetics)
This compound is frequently administered in combination with other drugs, such as other opioids, local anesthetics, and antiemetics, particularly in pain management and palliative care. Numerous studies have evaluated its compatibility with these agents.
Bupivacaine (B1668057): Admixtures of this compound and bupivacaine hydrochloride have been shown to be physically and chemically stable for extended periods. One study found that a combination of bupivacaine (0.25%) and hydromorphone (0.02 or 0.04 mg/mL) in normal saline was stable for 91 days in polypropylene (B1209903) syringes at both 22°C with light exposure and 6°C with light protection. cjhp-online.ca Another study confirmed the physical compatibility of high-concentration bupivacaine with hydromorphone for 28 days when stored at 5°C and protected from light. nih.gov
Other Opioids: Hydromorphone is often used in combination with other opioids. Studies have shown its compatibility with fentanyl and oxycodone in intravenous patient-controlled analgesia (IV PCA) mixtures. painphysicianjournal.com These mixtures were found to be physically, chemically, and microbiologically stable for up to 96 hours. painphysicianjournal.com
Antiemetics: The compatibility of this compound with antiemetics like ondansetron (B39145) has been studied. Admixtures of ondansetron with this compound in 0.9% sodium chloride injection were found to be compatible at 4°C, 22°C, and 32°C. gsconlinepress.com IV PCA mixtures containing hydromorphone, ketorolac (B1673617), and an antiemetic (ramosetron or ondansetron) were also found to be stable, with the exception of ketorolac under certain pH conditions. painphysicianjournal.com
Other Agents: this compound injection has been found to be compatible with a range of infusion fluids and other drugs commonly used in palliative care, although concentration limitations were noted with cyclizine (B1669395) lactate. researchgate.net It has also been shown to be stable in binary mixtures with esketamine for at least 7 days at both 22°C and 37°C. nih.gov However, it has been reported to be physically or chemically incompatible with solutions containing sodium bicarbonate and thiopental (B1682321) sodium. purdue.ca
Interactive Data Table: Stability of this compound in Admixtures
| Co-Formulated Agent | Concentration of Hydromorphone HCl | Diluent | Storage Conditions | Duration of Stability | Citation |
| Bupivacaine HCl | 0.02 or 0.04 mg/mL | 0.9% Sodium Chloride | 22°C (light exposure) or 6°C (light protection) in polypropylene syringes | 91 days | cjhp-online.ca |
| Bupivacaine HCl | Various high concentrations | Not specified | 5°C (light protection) in polypropylene syringes or non-DEHP bags | 28 days | nih.gov |
| Fentanyl, Ketorolac, Ramosetron/Ondansetron | 4 mg in 100 mL | 0.9% Saline | 24°C | 96 hours | painphysicianjournal.com |
| Oxycodone, Ketorolac, Ramosetron/Ondansetron | 4 mg in 100 mL | 0.9% Saline | 24°C | 96 hours | painphysicianjournal.com |
| Esketamine | Not specified | Not specified | 22°C and 37°C | 7 days | nih.gov |
| Ondansetron | Not specified | 0.9% Sodium Chloride | 4°C, 22°C, and 32°C | Not specified | gsconlinepress.com |
Physical Compatibility with Pharmaceutical Excipients and Delivery Systems
The physical compatibility of this compound with various pharmaceutical excipients and delivery systems is crucial for the development of stable and effective dosage forms, particularly for controlled-release formulations.
Polymer Interactions and Controlled Release Matrix Integrity
Controlled-release formulations of hydromorphone often utilize polymer matrices to regulate drug release. The interaction between this compound and these polymers is a key factor in maintaining the integrity and release profile of the dosage form.
Hydrophilic polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC) and hydroxyethyl (B10761427) cellulose (B213188) are commonly used in controlled-release matrices. bccsu.ca For a highly water-soluble compound like hydromorphone HCl, the polymer matrix must have a significant hydrophilic component to allow for efficient access of bodily fluids to the drug. google.com The interaction between the drug and the polymer can influence the formation of a gel layer upon hydration, which in turn controls the diffusion and erosion rates of the matrix and, consequently, the drug release. dovepress.com
The choice of polymer and its properties, such as molecular weight and viscosity, can significantly impact the release rate. dovepress.com For instance, higher viscosity grades of HPMC generally lead to a slower release rate. dovepress.com The use of thermoplastic polyurethanes with enhanced hydrophilic properties has also been explored to improve the release of water-soluble drugs like hydromorphone HCl from implantable devices. google.com
Container-Closure System Interactions
The interaction between this compound solutions and their container-closure systems is another important aspect of stability. Studies have evaluated the compatibility of this compound with various materials used in syringes, infusion bags, and tubing.
This compound injection has been found to be physically and chemically compatible with a range of syringes, infusion bags, and tubing for up to seven days at 4°C and 25°C. researchgate.net However, an exception was noted with polycarbonate syringes after 24 hours. researchgate.net Polypropylene syringes have been shown to be a suitable container for admixtures of hydromorphone and bupivacaine, maintaining stability for 91 days. cjhp-online.ca
Elastomeric infusion pumps, which exert high pressure on the drug solution, are also used for administration. While most studies on drug mixtures are conducted in infusion bags or syringes, the stability in these high-pressure systems is a critical consideration, as the pressure could potentially accelerate instability reactions. gsconlinepress.com Studies have demonstrated the stability and sterility of this compound solution in patient-controlled analgesia (PCA) injectors for extended periods. nih.gov
Interactive Data Table: Compatibility of this compound with Delivery System Components
| Delivery System Component | Co-formulated Agent(s) | Storage Conditions | Duration of Compatibility | Citation |
| Polypropylene syringes | Bupivacaine HCl | 22°C (light exposure) or 6°C (light protection) | 91 days | cjhp-online.ca |
| Polycarbonate syringes | Hydromorphone HCl alone | 25°C | Incompatible after 24 hours | researchgate.net |
| Various syringes, tubing, infusion bags | Hydromorphone HCl alone and diluted | 4°C and 25°C | Up to 7 days | researchgate.net |
| Patient-controlled analgesia (PCA) injectors | Hydromorphone HCl alone | 5°C, 20°C, 35°C, 50°C | 34 weeks (with some degradation over time) | nih.gov |
Advanced Drug Delivery System Chemistry
The development of advanced drug delivery systems for this compound is driven by the need to provide sustained and controlled release, improving therapeutic outcomes and patient compliance. These systems leverage sophisticated chemical and physicochemical principles to modulate the release and absorption of the drug.
Osmotic-Controlled Release Oral Delivery Systems (OROS Technology)
The Osmotic-Controlled Release Oral Delivery System (OROS®) is a sophisticated technology that employs osmotic pressure as the driving force for the controlled delivery of this compound over an extended period, typically 24 hours. openaccessjournals.combenthamscience.com This system is designed to release the drug at a constant rate, largely independent of gastrointestinal pH, motility, or food effects. openaccessjournals.comresearchgate.net
The core of the OROS® technology, specifically the "push-pull" system used for hydromorphone, consists of a bilayer tablet encapsulated within a semipermeable membrane. openaccessjournals.comualberta.ca This membrane, typically made of a material like cellulose acetate, is permeable to water but not to the drug or osmotic agents. bccsu.ca
Drug Layer: One layer of the tablet core contains the active this compound, along with other excipients that form a deliverable drug suspension.
Push Layer: The second layer is the "push" layer, which contains an osmotically active polymer (osmopolymer) and other osmotic agents. bccsu.ca
Upon ingestion, the semipermeable membrane allows gastrointestinal fluid to be drawn into the tablet at a controlled rate. This influx of water causes the push layer to swell, exerting pressure on the drug layer. openaccessjournals.combccsu.ca This pressure forces the drug suspension out of the tablet through a precisely laser-drilled orifice at a controlled, zero-order rate. ualberta.cabccsu.ca The entire intact tablet shell is later excreted in the feces. openaccessjournals.com This technology ensures a constant, monophasic delivery of hydromorphone over a 24-hour period. benthamscience.com
The key physicochemical factors governing the release rate include the osmotic gradient between the tablet's core and the gastrointestinal fluid, as well as the surface area, thickness, and composition of the semipermeable membrane. bccsu.ca The design ensures consistent drug release and achieves steady-state plasma concentrations within approximately 48 hours. cambridge.orgnih.gov
Subcutaneous and Intrathecal Delivery System Material Compatibility
Continuous subcutaneous and intrathecal infusion of this compound via implantable pumps is a critical therapeutic option. The long-term stability and compatibility of the drug solution with the materials of the delivery system are paramount to ensure accurate delivery and prevent the formation of harmful degradation products.
Studies have evaluated the stability of this compound in contact with materials commonly used in implantable infusion systems, such as polypropylene syringes and various catheter materials. Research has shown that this compound solutions can remain chemically stable for extended periods under physiological conditions. For instance, one study demonstrated that after four months of incubation at 37°C in an implantable infusion system, the concentration of hydromorphone remained above 95% of the initial concentration. nih.gov Another study found that hydromorphone in polypropylene syringes was stable for at least 50 days at room temperature. mdpi.com
However, the chemical stability can be influenced by several factors, including temperature, light exposure, and the presence of other compounds in the admixture.
Temperature: While stable for months at physiological temperatures (37°C), elevated temperatures can accelerate degradation. nih.govnih.gov
Admixtures: When mixed with other drugs, such as bupivacaine or ketamine, this compound has generally been found to be stable, although the stability of the entire mixture depends on the compatibility of all components. nih.govscispace.comnih.gov In some cases, admixtures have shown some degradation in samples taken from in-situ intrathecal pumps. painmedicine-casereports.com
Degradation Products: Forced degradation studies under stress conditions (e.g., acid, base, oxidation, light) have identified potential degradation products. nih.govcjhp-online.ca Common impurities that may form include hydromorphone N-oxide and dihydromorphone. google.com The formation of these impurities is a critical consideration, especially during terminal sterilization processes that involve heat. google.com
The physical compatibility is also crucial. Precipitation can occur when this compound is mixed with certain alkaline solutions, such as sodium bicarbonate or thiopental sodium. nih.gov Research confirms that the mechanical integrity of the delivery system materials is generally maintained after chronic exposure to hydromorphone solutions. nih.gov
Table 1: Stability of this compound in Different Infusion System Conditions
| Storage System/Condition | Concentration | Temperature | Duration | Remaining Concentration | Citation |
| Implantable Infusion System | Not Specified | 37°C | 4 months | > 95% | nih.gov |
| Polypropylene Syringes | 100 mcg/mL in 0.9% NaCl | Room Temperature | 50 days | > 90% | mdpi.com |
| Polypropylene Syringes | 100 mcg/mL in 0.9% NaCl | Room Temperature | 100 days | 90.3% | mdpi.com |
| Patient-Controlled Analgesia Injectors | Not Specified | Various | 8 weeks | > 95% | researchgate.net |
| Patient-Controlled Analgesia Injectors | Not Specified | Various | 16 weeks | 92% - 96% | researchgate.net |
| Admixture with Bupivacaine | 15 mg/mL | Not Specified | Not Specified | Stable | nih.gov |
| Admixture with Ketamine | 1.0-20.0 mg/mL | 4°C and 23°C | 24 days | > 90% | scispace.com |
Transdermal Delivery System Design Considerations
Transdermal delivery offers a non-invasive route for systemic administration of hydromorphone, avoiding first-pass metabolism. oup.com However, the physicochemical properties of this compound, particularly its relatively low lipophilicity and the barrier function of the stratum corneum, present significant challenges, making it a poor candidate for passive transdermal delivery without enhancement strategies. nih.gov
The design of a transdermal drug delivery system (TDDS) for hydromorphone involves several key chemical considerations:
Patch Design: Transdermal patches are typically categorized as either reservoir or matrix systems. oup.comoup.com
Reservoir Patches: The drug is contained in a liquid or gel reservoir, separated from the skin by a rate-controlling membrane and an adhesive layer. oup.comoup.com This design allows for a zero-order release rate but carries a risk of "dose dumping" if the membrane is compromised. oup.com
Matrix Patches: The drug is dispersed uniformly within a polymer matrix that also serves as the adhesive. oup.comresearchgate.net The release rate is controlled by the diffusion of the drug through the matrix to the skin. researchgate.net Matrix patches are generally considered safer as cutting the patch results in a proportional reduction in drug delivery. oup.com
Chemical Permeation Enhancers (CPEs): To overcome the low permeability of the skin to hydromorphone, CPEs are essential. stxip.org These are compounds that reversibly disrupt the highly ordered structure of the stratum corneum lipids, thereby increasing drug flux. mdpi.comrjpdft.com Various classes of CPEs have been investigated, including:
Alcohols and Glycols (e.g., Ethanol): These can extract lipids from the stratum corneum. rjpdft.com
Fatty Acids and Esters (e.g., Isopropyl Myristate): These can fluidize the lipid bilayers. stxip.org
Pyrrolidones (e.g., N-methyl-2-pyrrolidone): Proven to enhance the absorption of many drugs. rjpdft.com
Amides (e.g., Azone, Hexamethylene Lauramide): These amphiphilic compounds contain a polar head group and a lipophilic chain, which are vital for disordering the lipid structure. stxip.orgplos.org
Glycerides (e.g., Triacetin): Has been identified as a potential enhancer for basic drugs. google.com
The rate of drug penetration and the lag time are dependent on the concentration of the chosen enhancer. stxip.org The selection of polymers for the patch matrix is also critical, as they form the backbone of the system and must be chemically compatible with the drug and enhancers. stxip.orgnih.gov
Table 2: Physicochemical Properties and Permeability Data for Selected Opioids
| Compound | Molecular Weight ( g/mol ) | Permeability Coefficient (cm/hr) | Notes | Citation |
| Hydromorphone | 285.34 | 1.4 x 10⁻⁵ | Low permeability makes it a poor transdermal candidate. | nih.govnih.gov |
| Morphine | 285.34 | 9.3 x 10⁻⁶ | Low permeability. | nih.gov |
| Fentanyl | 336.47 | 5.6 x 10⁻³ | High lipophilicity and high permeability coefficient. | nih.gov |
| Sufentanil | 386.50 | 1.2 x 10⁻² | High lipophilicity and high permeability coefficient. | nih.gov |
Q & A
Q. What analytical techniques are recommended for verifying the identity and purity of hydromorphone hydrochloride in formulations?
Methodological Answer: High-performance liquid chromatography (HPLC) is the gold standard. Key parameters include using a C18 column, a mobile phase of methanol and phosphate buffer (e.g., 35:65 v/v), and UV detection at 280 nm. System suitability tests (e.g., tailing factor ≤1.5, RSD ≤2.0%) ensure precision. Solid-phase extraction (SPE) with L1 packing can isolate hydromorphone from matrices prior to analysis .
Q. How does this compound interact with opioid receptors, and what experimental models are used to study this?
Methodological Answer: Hydromorphone primarily binds to mu-opioid receptors (MORs), with secondary affinity for kappa and delta receptors. In vitro assays include receptor-binding studies using radiolabeled ligands (e.g., [³H]-DAMGO for MORs) in transfected cell lines. In vivo models, such as tail-flick tests in rodents, measure analgesic efficacy. Autoradiography in brain tissues (e.g., amygdala, thalamus) localizes receptor interactions .
Q. What are the stability profiles of this compound under standard clinical storage conditions?
Methodological Answer: Hydromorphone remains stable (>90% initial concentration) for 15 days in polypropylene syringes or non-DEHP bags at 25°C and 37°C. Stability testing should include pH monitoring, visual inspection for discoloration, and HPLC quantification. Protect solutions from light to prevent photodegradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data across studies (e.g., varying sterility durations)?
Methodological Answer: Contradictions often arise from differences in materials (e.g., infusion set composition) or storage protocols. To address this:
- Replicate conditions from conflicting studies (e.g., temperature, container material).
- Use accelerated stability testing (e.g., 40°C/75% RH) to model degradation pathways.
- Validate sterility with membrane filtration and thioglycolate broth cultures, noting that sterility durations range from 7–14 days depending on preservative use .
Q. What methodologies are employed for impurity profiling of this compound in pharmaceutical preparations?
Methodological Answer: Impurity analysis requires:
- Sample preparation : Dilute in a methanol-water mixture (1:1) and filter (0.22 µm).
- Chromatography : Use a gradient HPLC method with a phenyl-hexyl column and UV/fluorescence detection. System suitability solutions spiked with related compounds (e.g., hydromorphone Related Compound A) confirm resolution.
- Quantitation : Calculate impurities against a 0.4 µg/mL quantitation limit solution, ensuring compliance with ICH Q3B guidelines .
Q. How should clinical studies be designed to assess hydromorphone’s adverse events during interventional procedures?
Methodological Answer:
- Study Design : Prospective case series with pre/post-administration pain scores (e.g., visual analog scale) and continuous monitoring of vital signs.
- Adverse Event Capture : Use standardized tools like the CTCAE v5.0 for nausea, sedation, and respiratory depression.
- Statistical Analysis : Apply multivariate regression to adjust for confounders (e.g., comorbidities, concurrent medications) .
Q. What statistical approaches are optimal for comparing hydromorphone’s efficacy against other opioids in chronic pain models?
Methodological Answer:
- Non-inferiority trials with morphine as an active comparator.
- Primary Endpoint : Time-to-meaningful pain relief (analyzed via Kaplan-Meier curves).
- Power Analysis : Ensure adequate sample size (e.g., n=200/group) to detect a 15% difference in efficacy.
- Data Interpretation : Use mixed-effects models to account for repeated measures and dropout rates .
Q. What regulatory considerations apply when designing preclinical studies for this compound as a New Chemical Entity (NCE)?
Methodological Answer: For NCE designation under FDA guidelines:
- Conduct dose-range finding studies in two species (rodent and non-rodent).
- Include toxicokinetic analyses (Cmax, AUC) in 28-day repeated-dose toxicity trials.
- Address GAIN (Generating Antibiotic Incentives Now) criteria by demonstrating efficacy in unmet needs (e.g., opioid-tolerant populations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
